![molecular formula C22H21NO4S B258448 Methyl 4-(4-methylphenyl)-2-[(2-phenoxypropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B258448.png)
Methyl 4-(4-methylphenyl)-2-[(2-phenoxypropanoyl)amino]-3-thiophenecarboxylate
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Overview
Description
Methyl 4-(4-methylphenyl)-2-[(2-phenoxypropanoyl)amino]-3-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound has been synthesized using different methods, and its mechanism of action and biochemical effects have been extensively studied.
Mechanism of Action
The mechanism of action of Methyl 4-(4-methylphenyl)-2-[(2-phenoxypropanoyl)amino]-3-thiophenecarboxylate involves the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. This compound also inhibits the production of prostaglandins and leukotrienes, which are involved in inflammation and pain. Additionally, it has been found to induce apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
Methyl 4-(4-methylphenyl)-2-[(2-phenoxypropanoyl)amino]-3-thiophenecarboxylate has been found to exhibit anti-inflammatory and analgesic effects by inhibiting the COX-2 and LOX enzymes. It has also been found to exhibit anti-cancer effects by inducing apoptosis in cancer cells. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of Methyl 4-(4-methylphenyl)-2-[(2-phenoxypropanoyl)amino]-3-thiophenecarboxylate is its potential use in the development of new drugs for the treatment of various diseases. However, the limitations of this compound include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
For research on Methyl 4-(4-methylphenyl)-2-[(2-phenoxypropanoyl)amino]-3-thiophenecarboxylate include the development of new synthesis methods to increase the yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of this compound. Future research should also focus on the potential use of this compound in the treatment of other diseases, such as diabetes and cardiovascular diseases.
Synthesis Methods
Methyl 4-(4-methylphenyl)-2-[(2-phenoxypropanoyl)amino]-3-thiophenecarboxylate has been synthesized using different methods, including the reaction of 4-methylphenyl isothiocyanate with 2-[(2-phenoxypropanoyl)amino]ethanol in the presence of a base. Another method involves the reaction of 4-methylphenyl isothiocyanate with 2-phenoxypropanoic acid, followed by the reaction with 2-aminoethanol. The yield of the synthesis method varies depending on the reaction conditions.
Scientific Research Applications
Methyl 4-(4-methylphenyl)-2-[(2-phenoxypropanoyl)amino]-3-thiophenecarboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
Product Name |
Methyl 4-(4-methylphenyl)-2-[(2-phenoxypropanoyl)amino]-3-thiophenecarboxylate |
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Molecular Formula |
C22H21NO4S |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
methyl 4-(4-methylphenyl)-2-(2-phenoxypropanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C22H21NO4S/c1-14-9-11-16(12-10-14)18-13-28-21(19(18)22(25)26-3)23-20(24)15(2)27-17-7-5-4-6-8-17/h4-13,15H,1-3H3,(H,23,24) |
InChI Key |
WWLCGVLJCKWIDM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C(C)OC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C(C)OC3=CC=CC=C3 |
Origin of Product |
United States |
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